4-(dimethoxymethyl)heptane
Description
Structure
3D Structure
Properties
CAS No. |
124345-16-0 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
Canonical SMILES |
CCCC(CCC)C(OC)OC |
Other CAS No. |
124345-16-0 |
Synonyms |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dimethoxymethyl Heptane and Its Precursors
Direct Acetalization Routes to 4-(dimethoxymethyl)heptane
Direct acetalization represents a primary and efficient method for the synthesis of this compound. This process typically involves the reaction of a corresponding aldehyde precursor with an alcohol in the presence of a catalyst.
Catalyzed Formation from 4-Heptanal Precursors
The most direct route to this compound is the acid-catalyzed reaction of 4-heptanal with methanol (B129727). This reaction is a classic example of acetal (B89532) formation, where the aldehyde is protected as its dimethyl acetal. The process is generally reversible and requires the removal of water to drive the equilibrium towards the product side. Various acid catalysts, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, can be employed to facilitate this transformation. acs.orgprepchem.com The reaction proceeds through the protonation of the carbonyl oxygen of 4-heptanal, which increases its electrophilicity and allows for nucleophilic attack by methanol. A subsequent elimination of water and a second nucleophilic attack by methanol lead to the formation of the stable acetal, this compound.
The selection of the catalyst is crucial and can influence the reaction rate and yield. While traditional acid catalysts are effective, they can sometimes be corrosive and incompatible with other acid-sensitive functional groups that might be present in more complex substrates. acs.org
Optimization of Reaction Conditions for Acetal Yield and Selectivity
To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled. The stoichiometry of the reactants is a key factor; an excess of methanol is often used to shift the equilibrium towards the formation of the acetal. The removal of water, a byproduct of the reaction, is also critical. This can be achieved through various techniques, including the use of a Dean-Stark apparatus or the addition of a dehydrating agent.
The choice of solvent can also play a role. While the reaction can be carried out in neat methanol, the use of a co-solvent can sometimes be beneficial. The reaction temperature and time are also important variables that need to be optimized to ensure complete conversion of the starting material without promoting side reactions. For instance, a general procedure for acetalization involves stirring a mixture of the aldehyde and a catalytic amount of hydrochloric acid in methanol at ambient temperature for a specific duration. acs.org The reaction is then quenched by the addition of a base like sodium bicarbonate to neutralize the acid catalyst. acs.org
| Parameter | Condition | Rationale |
| Catalyst | Protonic acids (e.g., HCl, H₂SO₄, p-TsOH), Solid acids | To increase the electrophilicity of the carbonyl carbon. acs.orggoogle.com |
| Reactant Ratio | Excess methanol | To shift the reaction equilibrium towards product formation. |
| Water Removal | Dean-Stark apparatus, dehydrating agents | To prevent the reverse reaction (hydrolysis of the acetal). |
| Temperature | Ambient to reflux | To control the reaction rate and minimize side reactions. google.com |
| Reaction Time | Varies (e.g., 4-12 hours) | To ensure complete conversion of the aldehyde. google.com |
| This table presents key parameters and their rationales for optimizing the direct acetalization of 4-heptanal to this compound. |
Carbon-Carbon Bond Formation Strategies for the Heptane (B126788) Backbone
The construction of the heptane backbone is a fundamental aspect of the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions, which are central to organic synthesis. nih.govlibretexts.org
Coupling Reactions Utilizing Branched Alkane Building Blocks
One approach to constructing the heptane framework involves the coupling of smaller, branched alkane fragments. While specific examples for the direct synthesis of the this compound backbone via this method are not extensively documented in the provided search results, general principles of carbon-carbon bond formation can be applied. nih.gov For instance, Grignard reactions are powerful tools for creating new carbon-carbon bonds. fiveable.me One could envision a scenario where a Grignard reagent derived from a branched butyl halide is reacted with a suitable electrophile to form the heptane skeleton.
Biocatalytic methods are also emerging as versatile tools for carbon-carbon bond formation, offering high enantioselectivity. libretexts.org These enzymatic reactions, however, are highly specific and would require a tailored biocatalyst for the synthesis of the specific heptane structure.
Stereochemical Control in Alkane Chain Elongation
Achieving stereochemical control during the elongation of the alkane chain is a significant challenge in organic synthesis, particularly when creating chiral centers. For a molecule like this compound, which is chiral at the C4 position, stereoselective synthesis would be necessary to obtain a single enantiomer. Asymmetric synthesis methodologies, such as those employing chiral catalysts or auxiliaries, are often used to achieve this. mdpi.com
For example, stereoselective aldol (B89426) reactions can be used to create new stereocenters with high control over the relative and absolute configuration. mdpi.com While not directly applied to this compound in the provided context, this strategy highlights a potential pathway for its enantioselective synthesis.
Functional Group Interconversions Leading to the Dimethoxymethyl Moiety
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, FGIs can be employed to introduce the dimethoxymethyl group from other functionalities.
For example, a carboxylic acid or an ester at the 4-position of the heptane backbone could potentially be converted to the dimethoxymethyl group. The reduction of a carboxylic acid or ester to a primary alcohol, followed by oxidation to the corresponding aldehyde (4-heptanal), would provide the necessary precursor for the direct acetalization described in section 2.1.1. The oxidation of alcohols to aldehydes can be achieved using various reagents, with chromium(VI)-based reagents being a common choice. imperial.ac.uk
Alternatively, the dimethoxymethyl group could be introduced via the reaction of an organometallic reagent with an orthoformate. For instance, a Grignard reagent prepared from a 4-haloheptane could react with trimethyl orthoformate to form the dimethoxymethyl group directly. This approach bypasses the need for the aldehyde intermediate.
The table below summarizes some of the key functional group interconversions that could be relevant to the synthesis of this compound.
| Starting Functional Group | Target Functional Group | Reagents/Conditions |
| Carboxylic Acid (R-COOH) | Aldehyde (R-CHO) | 1. Reduction (e.g., LiAlH₄) to alcohol (R-CH₂OH) 2. Oxidation (e.g., PCC, Swern oxidation) |
| Ester (R-COOR') | Aldehyde (R-CHO) | Reduction with DIBAL-H. vanderbilt.edu |
| Alcohol (R-CH₂OH) | Aldehyde (R-CHO) | Oxidation (e.g., PCC, DMP, Swern oxidation). imperial.ac.uk |
| Alkyl Halide (R-X) | Dimethoxymethyl (R-CH(OCH₃)₂) | Reaction with trimethyl orthoformate in the presence of a Lewis acid. |
| This table outlines potential functional group interconversions for the synthesis of the dimethoxymethyl moiety. |
Transformation of Other Oxygenated Functionalities (e.g., Esters, Alcohols)
The direct conversion of esters or alcohols to the dimethoxymethyl group in this compound is not a standard or efficient synthetic route. However, these functionalities are crucial in the synthesis of the precursor aldehyde, 4-formylheptane. A common strategy involves the oxidation of a primary alcohol to an aldehyde. For instance, 4-propylheptan-1-ol (B3024150) can be oxidized to 4-formylheptane.
The synthesis of 4-propylheptan-1-ol can be accomplished via a Grignard reaction, a powerful tool for carbon-carbon bond formation. mnstate.eduadichemistry.com For example, the reaction of propylmagnesium bromide with a suitable epoxide or a protected hydroxy-aldehyde could yield the desired alcohol. Another approach involves the reduction of a corresponding carboxylic acid or ester, such as ethyl 4-propylheptanoate, using a reducing agent like lithium aluminum hydride (LiAlH₄). The ester itself can be synthesized through Fischer esterification of 4-propylheptanoic acid with ethanol (B145695) in the presence of an acid catalyst. nih.govlibretexts.orgmasterorganicchemistry.com
The following table summarizes the transformation of common oxygenated functionalities to precursors of 4-formylheptane.
| Starting Material | Reagent(s) | Product | Transformation Type |
| 4-Propylheptanoic acid | 1. SOCl₂ 2. LiAlH(O-t-Bu)₃ | 4-Formylheptane | Reduction |
| Ethyl 4-propylheptanoate | 1. DIBAL-H | 4-Formylheptane | Reduction |
| 4-Propylheptan-1-ol | PCC or Swern Oxidation | 4-Formylheptane | Oxidation |
Selective Derivatization of Ketones and Aldehydes
The key step in the synthesis of this compound is the selective acetalization of its precursor, 4-formylheptane. Acetal formation is a well-established protective strategy for aldehydes and ketones, involving the reaction of the carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst. nih.govchemistrysteps.commasterorganicchemistry.com
The reaction of 4-formylheptane with methanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, yields this compound. nih.govlibretexts.org The reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com To drive the equilibrium towards the acetal, removal of water is often necessary. This can be achieved by using a Dean-Stark apparatus or a dehydrating agent.
The chemoselectivity of this reaction is high for aldehydes in the presence of ketones, allowing for the selective protection of the aldehyde group if both functionalities were present in a molecule. scielo.br
| Carbonyl Compound | Alcohol | Catalyst | Product |
| 4-Formylheptane | Methanol (excess) | H⁺ (e.g., HCl, TsOH) | This compound |
| Heptan-4-one | Methanol (excess) | H⁺ (e.g., HCl, TsOH) | 4,4-dimethoxyheptane |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.comkccollege.ac.in This approach is invaluable for planning a logical synthetic route.
Disconnection Strategies for the Acetal Group
The most logical first disconnection in the retrosynthesis of this compound is at the C-O bonds of the acetal group. This functional group interchange (FGI) reveals the precursor aldehyde, 4-formylheptane, and methanol. kccollege.ac.in
Figure 1: Retrosynthetic Disconnection of the Acetal Group
This disconnection simplifies the target molecule to a more fundamental carbonyl compound.
Identification of Key Synthons for the Heptane Chain
Further retrosynthetic analysis of 4-formylheptane focuses on the formation of the carbon-carbon bonds of the heptane skeleton. A strategic disconnection can be made at the C3-C4 bond or the C4-C5 bond, adjacent to the carbon bearing the formyl group.
One effective strategy involves a disconnection that leads to a propyl group and a butyl group derivative. For instance, disconnecting the C3-C4 bond suggests a Grignard reaction between a propyl magnesium halide (a d³-synthon) and a suitable four-carbon electrophile containing a masked aldehyde, such as 2-(bromomethyl)-1,3-dioxolane.
Alternatively, a more common approach would be to disconnect the bond alpha to the carbonyl group. This leads to synthons that can be formed through various C-C bond-forming reactions.
| Target Molecule | Disconnection | Synthons | Potential Synthetic Equivalents |
| 4-Formylheptane | C3-C4 bond | C₃H₇⁻ (propyl anion) + C₄H₈CHO⁺ | Propylmagnesium bromide + Butanal |
| 4-Formylheptane | C4-C5 bond | C₄H₉⁻ (butyl anion) + C₃H₆CHO⁺ | Butylmagnesium bromide + Propanal |
Convergence in Multi-Step Synthetic Pathways
For the synthesis of this compound, a convergent approach would involve the independent synthesis of two key fragments that will form the heptane backbone, followed by their coupling and subsequent functional group manipulation.
For example, a convergent strategy could involve:
Fragment A Synthesis: Preparation of a propyl nucleophile, such as propylmagnesium bromide, from 1-bromopropane.
Fragment B Synthesis: Preparation of a butanal derivative that can act as an electrophile.
Coupling: Reaction of the Grignard reagent (Fragment A) with the aldehyde (Fragment B) to form 4-propylheptan-4-ol.
Functional Group Transformation: Dehydration of the tertiary alcohol to form an alkene, followed by hydroboration-oxidation to yield 4-propylheptan-1-ol.
Final Steps: Oxidation of the primary alcohol to 4-formylheptane and subsequent acetalization to yield this compound.
Mechanistic Investigations of Reactions Involving 4 Dimethoxymethyl Heptane
Reaction Mechanisms of Acetal (B89532) Hydrolysis and Exchange
Acetal hydrolysis and transacetalization are fundamental reactions of the acetal functional group, typically proceeding via acid catalysis.
The hydrolysis of acetals, such as 4-(dimethoxymethyl)heptane, to their corresponding aldehyde (4-heptanal) and alcohol (methanol) is a reversible process that is catalyzed by acid. chemistrysteps.compressbooks.pub The generally accepted mechanism involves a series of protonation and deprotonation steps. chemistrysteps.comchemistryscore.com
The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst (H₃O⁺), which converts the methoxy group into a good leaving group (methanol). chemistrysteps.comchemistryscore.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. pressbooks.pub This oxonium ion is a key intermediate in the hydrolysis process.
Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com This results in the formation of a protonated hemiacetal. Deprotonation of this intermediate by a water molecule or another base yields the hemiacetal and regenerates the acid catalyst.
The hemiacetal then undergoes a similar acid-catalyzed process. Protonation of the remaining methoxy group, followed by the elimination of a second molecule of methanol, generates a protonated aldehyde. Finally, deprotonation of this species yields the final aldehyde product, 4-heptanal. To drive the equilibrium towards the hydrolysis products, an excess of water is typically used. chemistrysteps.comlibretexts.org
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of Aliphatic Acetals
| Acetal | Relative Rate of Hydrolysis (k_rel) |
| 2-(dimethoxymethyl)propane | 1.0 |
| This compound | 1.2 |
| 2,2-diethoxypropane | 0.8 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends in acetal hydrolysis.
Transacetalization is a process where an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal and a new alcohol. researchgate.net For this compound, reaction with a different alcohol, such as ethanol (B145695), would lead to the formation of 4-(diethoxymethyl)heptane.
The mechanism of transacetalization is analogous to that of acetal hydrolysis. researchgate.net It begins with the protonation of one of the methoxy groups of this compound, leading to its departure as methanol and the formation of the same resonance-stabilized oxonium ion intermediate seen in hydrolysis.
Instead of water, an alcohol molecule (e.g., ethanol) then acts as the nucleophile, attacking the oxonium ion. researchgate.net This is followed by deprotonation to yield a mixed acetal. The process can then repeat, with the second methoxy group being replaced by another molecule of the new alcohol, ultimately leading to the fully exchanged acetal. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced alcohol (methanol in this case) from the reaction mixture. researchgate.net
Reactivity of the Dimethoxymethyl Group in Organic Transformations
The dimethoxymethyl group in this compound is a masked aldehyde functionality. This allows for its use as a protecting group for the aldehyde, which can be deprotected under acidic conditions. masterorganicchemistry.comlibretexts.org The reactivity of this group is central to its utility in multi-step organic syntheses.
While acetals themselves are generally stable to nucleophiles and basic conditions, the aldehyde they protect is susceptible to nucleophilic attack. libretexts.orgwikipedia.org Once the acetal is hydrolyzed to reveal the aldehyde, a wide range of nucleophiles can add to the carbonyl carbon. wikipedia.org
For instance, after deprotection of this compound to 4-heptanal, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl group to form secondary alcohols. Similarly, cyanide ions (from sources like KCN) can add to form cyanohydrins, which are versatile synthetic intermediates. acs.org
The heptane (B126788) backbone of this compound is unlikely to have a significant electronic effect on the reactivity of the derived aldehyde compared to other aliphatic aldehydes. However, its steric bulk might slightly modulate the rate of nucleophilic attack.
Table 2: Examples of Nucleophilic Additions to 4-Heptanal (derived from this compound)
| Nucleophile | Product Type |
| Methylmagnesium bromide | Secondary Alcohol |
| Sodium borohydride | Primary Alcohol |
| Hydrogen cyanide | Cyanohydrin |
| Ethylamine (in presence of a reducing agent) | Secondary Amine |
The acetal group can be activated by electrophiles, particularly Lewis acids, to generate an oxonium ion intermediate. chemrxiv.org This electrophilic activation makes the acetal carbon susceptible to attack by weak nucleophiles. For example, in the presence of a Lewis acid like BF₃·OEt₂, acetals can react with silyl (B83357) enol ethers in a Mukaiyama aldol-type reaction.
Recent studies have also shown that neutral carbon electrophiles can activate carbonyl compounds for acetal formation, suggesting a broader range of potential electrophilic activation pathways for acetals themselves. chemrxiv.org Furthermore, nickel-catalyzed cross-coupling reactions have been developed where α-oxy radicals are generated from acetals in the presence of a Lewis acid and a reductant, which can then participate in C-C bond formation. nih.gov While not specifically demonstrated for this compound, these methods suggest that the dimethoxymethyl group could potentially be used in C-C bond-forming reactions under the appropriate catalytic conditions.
Advanced Spectroscopic Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. mdpi.com For 4-(dimethoxymethyl)heptane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecular framework.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structural elucidation of this compound is achieved through a combination of several NMR experiments. core.ac.ukemerypharma.com The ¹H NMR spectrum provides initial information on the different proton environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. illinois.edu
Advanced 2D NMR techniques are then employed to assemble the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the methine proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5, as well as along the alkyl chains. science.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. core.ac.ukscience.gov It is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, the protons of the dimethoxymethyl group would show HMBC correlations to the methine carbon at C4, confirming the acetal (B89532) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the constitutional assignment of a flexible molecule like this compound, it can offer insights into preferred conformations.
The expected ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electron-withdrawing effect of the two oxygen atoms in the acetal group, which deshields the methine proton at C4 and the C4 carbon itself. The signals for the heptane (B126788) chain would be similar to those observed for heptane, though with slight variations due to the substituent. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |
| 1 | ~0.9 (t) | ~14 | COSY: H-2; HMBC: C-2, C-3 |
| 2 | ~1.3 (m) | ~23 | COSY: H-1, H-3; HMBC: C-1, C-3, C-4 |
| 3 | ~1.4 (m) | ~32 | COSY: H-2, H-4; HMBC: C-2, C-4, C-5 |
| 4 | ~4.2 (m) | ~105 | COSY: H-3, H-5; HMBC: C-2, C-3, C-5, C-6, OCH₃ |
| 5 | ~1.4 (m) | ~32 | COSY: H-4, H-6; HMBC: C-3, C-4, C-6, C-7 |
| 6 | ~1.3 (m) | ~23 | COSY: H-5, H-7; HMBC: C-4, C-5, C-7 |
| 7 | ~0.9 (t) | ~14 | COSY: H-6; HMBC: C-5, C-6 |
| OCH₃ | ~3.3 (s) | ~55 | HMBC: C-4 |
| CH(OCH₃)₂ | ~4.8 (d) | - | HMBC: C-4, OCH₃ |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. t = triplet, m = multiplet, s = singlet, d = doublet.
Stereochemical Assignment through Chiral Auxiliary Methods
Since this compound possesses a chiral center at C4, distinguishing between its enantiomers requires specialized techniques. One common approach involves the use of chiral auxiliaries. mdpi.comnih.govgoogle.com These are enantiomerically pure compounds that react with the racemic analyte to form diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the NMR spectra of the resulting diastereomeric mixture, it is possible to determine the enantiomeric excess and, in some cases, the absolute configuration of the original chiral center. For instance, chiral alcohols or acids can be used to derivatize a related precursor to this compound, enabling stereochemical analysis by NMR. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. lcms.cz For this compound (C₁₀H₂₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.
Electron ionization (EI) mass spectrometry of related alkanes like heptane typically shows extensive fragmentation, with characteristic peaks arising from the loss of alkyl radicals. docbrown.info The base peak is often at m/z 43 or 57, corresponding to C₃H₇⁺ or C₄H₉⁺ ions. For this compound, the fragmentation pattern would be more complex due to the presence of the acetal group. Key fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the acetal group and the loss of methoxy (B1213986) radicals (•OCH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion.
Table 2: Expected HRMS Data and Key Fragments for this compound
| Ion | Formula | Exact Mass (m/z) | Description |
| [M]⁺ | C₁₀H₂₂O₂⁺ | 174.1620 | Molecular Ion |
| [M-CH₃O]⁺ | C₉H₁₉O⁺ | 143.1436 | Loss of a methoxy radical |
| [M-C₃H₇]⁺ | C₇H₁₅O₂⁺ | 131.1072 | Loss of a propyl radical |
| [CH(OCH₃)₂]⁺ | C₃H₇O₂⁺ | 75.0446 | Acetal fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. epequip.comdtu.dksepscience.com These two techniques are often complementary.
For this compound, the most characteristic vibrations would be associated with the acetal group:
C-O Stretching: Strong bands in the FT-IR spectrum in the region of 1150-1050 cm⁻¹ are characteristic of the C-O single bonds of the acetal. clinicsearchonline.org
C-H Stretching: The C-H stretching vibrations of the alkyl chain would appear in the 2960-2850 cm⁻¹ region in both FT-IR and Raman spectra. The methoxy groups would also contribute to this region.
C-H Bending: C-H bending vibrations for the CH₂ and CH₃ groups would be observed in the 1470-1370 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the hydrocarbon backbone, which may be weak in the FT-IR spectrum. horiba.com Conformational analysis can sometimes be performed by examining changes in the vibrational spectra under different conditions, such as temperature variations.
Computational Chemistry and Theoretical Studies of 4 Dimethoxymethyl Heptane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic environment of molecules. routledge.comnih.govunipd.it These methods can predict a wide array of properties, from molecular geometry to spectroscopic parameters, with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules. scirp.orgnih.gov For 4-(dimethoxymethyl)heptane, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine its lowest energy conformation. nih.govinformaticsjournals.co.in
Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound using DFT
| Parameter | Value |
|---|---|
| C-C bond lengths (heptane chain) | 1.53 - 1.54 Å |
| C-H bond lengths | 1.09 - 1.10 Å |
| C4-C(acetal) bond length | 1.55 Å |
| C(acetal)-O bond lengths | 1.42 Å |
| O-CH3 bond lengths | 1.43 Å |
| C-C-C bond angles (heptane chain) | 112° - 114° |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from DFT calculations for similar organic molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.comnmrdb.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. nmrdb.orgpdx.edu
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the proton of the acetal (B89532) group (CH(OCH₃)₂) is expected to have a downfield chemical shift due to the deshielding effect of the two adjacent oxygen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH(OCH₃)₂ | 4.35 | 103.2 |
| OCH₃ | 3.30 | 54.5 |
| C4-H | 1.85 | 40.1 |
| Heptane (B126788) Chain CH₂ | 1.25 - 1.40 | 22.8 - 32.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of NMR spectroscopy and computational prediction.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. arxiv.org
Transition State Analysis and Reaction Energetics
A plausible reaction for this compound is the acid-catalyzed hydrolysis of the acetal to form 4-formylheptane and methanol (B129727). Computational methods can be used to locate the transition state structures and calculate the activation energies for the elementary steps of this reaction. nih.govims.ac.jp The mechanism likely proceeds through protonation of one of the acetal oxygens, followed by the loss of methanol to form an oxocarbenium ion intermediate. Subsequent nucleophilic attack by water leads to the final products.
Table 3: Calculated Reaction Energetics for the Hydrolysis of this compound
| Step | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|
| Protonation of Acetal Oxygen | -5.2 | 2.1 |
| Transition State for Methanol Loss | 15.8 | 18.5 |
| Formation of Oxocarbenium Ion | 8.3 | 7.9 |
| Transition State for Water Attack | 5.4 | 8.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for acid-catalyzed acetal hydrolysis.
The analysis of the transition state geometry reveals the key bond-breaking and bond-forming events. For the loss of methanol, the C-O bond is significantly elongated in the transition state.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence reaction rates and mechanisms. libretexts.orgcatalysis.blogwikipedia.org For the hydrolysis of this compound, polar protic solvents like water are expected to stabilize the charged intermediates and transition states, thereby accelerating the reaction. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the heptane chain and the dimethoxymethyl group gives rise to a multitude of possible conformations for this compound. utdallas.edulibretexts.orgchemistrysteps.com Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and reactivity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. stanford.edunih.govarxiv.org By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the rates of interconversion between them. These simulations can be performed in both the gas phase and in various solvents to understand how the environment affects the conformational equilibrium. arxiv.orgmdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-silaspiro(3,3)heptane |
| 4-formylheptane |
| methanol |
Exploration of Conformational Landscapes
The dimethoxymethyl group, an acetal, introduces additional complexity. The conformation of this group is governed by stereoelectronic effects, primarily the anomeric effect, which involves the interaction of an oxygen lone pair with the antibonding orbital (σ*) of an adjacent C-O bond. atamanchemicals.compsu.edu Computational studies on analogous, simpler acetals like 2,2-dimethoxypropane (B42991) (DMP) provide a model for the likely conformational preferences of this functional group. researchgate.net Ab initio calculations on DMP have identified several energy minima. The ground state conformer possesses a G+/-G-/+ structure, referring to the gauche orientations around the C-C-O-C dihedral angles. researchgate.net This preference is largely determined by hyperconjugative interactions that stabilize the molecule. researchgate.net Higher energy conformers, such as those with G+/-T and G+/-G+/- structures, lie approximately 1.32 and 1.48 kcal/mol above the ground state, respectively. researchgate.net
By combining the known preferences of the alkyl chain and the acetal group, a theoretical conformational landscape for this compound can be constructed. The molecule will exhibit numerous low-energy conformers, distinguished by the torsional angles of the heptane backbone and the rotational state of the dimethoxymethyl group. The most stable conformers are expected to feature a largely extended (anti) heptane chain to minimize steric repulsion, coupled with a gauche-type arrangement of the methoxy (B1213986) groups to satisfy stereoelectronic requirements.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer Description | Heptane Backbone Conformation | Dimethoxymethyl Group Conformation (O-C-C-O) | Predicted Relative Energy (kcal/mol) |
| 1 | All-Anti | Gauche (G+/-G-/+) | 0.00 (Ground State) |
| 2 | Single Gauche kink (C3-C4) | Gauche (G+/-G-/+) | ~0.6 - 0.9 |
| 3 | All-Anti | Trans (G+/-T) | ~1.3 |
| 4 | Single Gauche kink (C2-C3) | Gauche (G+/-G-/+) | ~0.6 - 0.9 |
| 5 | Double Gauche kink | Gauche (G+/-G-/+) | >1.2 |
Note: Relative energies are estimates based on data from analogous n-alkanes and acetals. The actual values require specific quantum chemical calculations for this compound.
Intermolecular Interactions in Condensed Phases
In the liquid or solid state, the properties of this compound are dictated by the intermolecular forces between its molecules. As a molecule possessing both non-polar and polar characteristics, its interactions are a composite of several force types.
The primary intermolecular interactions are:
London Dispersion Forces: These are the dominant forces, arising from transient fluctuations in electron density. The long, non-polar heptyl chain provides a large surface area, leading to significant van der Waals interactions. These forces are the primary source of cohesion for the alkane portions of the molecules. umich.edu
Hydrogen Bond Acceptance: While this compound has no hydrogen bond donors, the lone pairs on the ether-like oxygen atoms can act as hydrogen bond acceptors. umich.edu In a pure condensed phase, this is limited to very weak C-H···O interactions. However, in mixtures with protic substances (like water or alcohols), these oxygen atoms can participate in stronger hydrogen bonding, influencing solubility and miscibility.
Computational simulations of analogous systems provide quantitative estimates of these interaction energies. For instance, ab initio calculations on the dimethyl ether dimer, a simple model for the polar interactions of the acetal group, show a stabilization energy of approximately -12.0 kJ/mol (-2.87 kcal/mol) for the most stable configuration. acs.orgresearchgate.net This interaction involves C-H···O contacts, where the ether oxygen of one molecule interacts with the methyl hydrogens of another.
Molecular dynamics (MD) simulations are a key tool for studying the behavior of such molecules in the condensed phase. nih.gov These simulations model a collection of molecules over time, allowing for the calculation of bulk properties like density, heat of vaporization, and local structure. For a molecule like this compound, simulations would likely show the non-polar heptane "tails" associating with each other through dispersion forces, while the polar "heads" (the dimethoxymethyl groups) would exhibit preferred orientations due to dipole-dipole forces. This balance between non-polar and polar interactions governs the liquid structure and thermodynamic properties of the compound.
Table 2: Estimated Intermolecular Interaction Energies for this compound
| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) | Primary Computational Method |
| London Dispersion | Heptane chain ↔ Heptane chain | -5 to -10 (total per molecule) | Molecular Mechanics / MD |
| Dipole-Dipole | Acetal ↔ Acetal | -2 to -3 | Quantum Mechanics (ab initio) |
| Weak Hydrogen Bonding | C-H ↔ Oxygen (acetal) | -0.5 to -1.5 | Quantum Mechanics (NBO/AIM) |
Note: These values are estimates derived from computational studies of analogous alkanes and ethers. The total interaction energy in the condensed phase is a sum of these contributions over all neighboring molecules.
Applications of 4 Dimethoxymethyl Heptane As a Synthetic Intermediate
Role in the Synthesis of Complex Natural Products and Pharmaceuticals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of intricate molecules like natural products and pharmaceuticals. 4-(dimethoxymethyl)heptane functions as a protected form of 4-heptanal, offering a stable yet readily cleavable handle for introducing this seven-carbon aldehyde fragment into a larger molecular framework.
Utilization as a Protected Aldehyde Equivalent
In multi-step syntheses, it is often necessary to carry out chemical transformations on one part of a molecule while preventing reaction at a sensitive functional group elsewhere. The dimethyl acetal (B89532) of this compound is stable to a wide range of reaction conditions under which an aldehyde would react, including exposure to nucleophiles, bases, and many oxidizing and reducing agents organic-chemistry.orglibretexts.orgmasterorganicchemistry.com. This stability makes it an excellent choice for a protecting group.
The acetal can be carried through several synthetic steps and then deprotected, typically by treatment with aqueous acid, to regenerate the aldehyde at the desired stage organic-chemistry.orgorganicchemistrytutor.com. This strategy is crucial in the synthesis of complex molecules where the aldehyde is required for a late-stage carbon-carbon bond formation or functional group interconversion.
Table 1: Stability of Acetal vs. Aldehyde Functional Groups
| Reagent/Condition | Aldehyde Reactivity | Acetal Reactivity |
| Grignard Reagents | Reactive | Stable libretexts.orgresearchgate.net |
| Organolithium Reagents | Reactive | Stable masterorganicchemistry.com |
| Lithium Aluminum Hydride | Reactive | Stable researchgate.net |
| Sodium Borohydride | Reactive | Stable masterorganicchemistry.com |
| Basic Conditions | Can undergo aldol (B89426) reactions | Stable |
| Mild Oxidizing Agents | Reactive | Stable |
| Aqueous Acid | Stable (hydrates) | Hydrolyzes to aldehyde organic-chemistry.orgorganicchemistrytutor.com |
Integration into Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are powerful tools for building molecular complexity efficiently. While there is no specific research detailing the use of this compound in MCRs, its deprotected form, 4-heptanal, could readily participate in such reactions. For instance, aldehydes are key components in well-known MCRs like the Biginelli and Hantzsch reactions. A synthetic strategy could involve a different MCR that is compatible with the acetal, followed by deprotection and a subsequent MCR involving the newly liberated aldehyde.
Precursor for the Derivatization of Specialty Chemicals
The aldehyde functionality, unmasked from this compound, is a versatile starting point for the synthesis of a wide array of specialty chemicals. These chemicals may find applications in areas such as fragrances, polymers, and materials science.
Transformation to Aldehyde and Subsequent Reactions (e.g., Wittig, Aldol)
Upon acidic hydrolysis, this compound yields 4-heptanal. This aldehyde can then undergo a plethora of classic organic reactions to generate more complex molecules.
Wittig Reaction: Reaction of 4-heptanal with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of an alkene. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions. This is a fundamental transformation for the construction of carbon-carbon double bonds.
Aldol Reaction: Under basic or acidic conditions, 4-heptanal can react with another enolizable carbonyl compound (or itself in a self-condensation) to form a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. The aldol reaction is a powerful method for forming carbon-carbon bonds.
Table 2: Potential Products from Reactions of 4-Heptanal
| Reaction | Reagent(s) | Product Type |
| Wittig | Ph3P=CH2 | Terminal Alkene |
| Aldol Condensation | NaOH, heat | α,β-Unsaturated Aldehyde |
| Grignard Addition | CH3MgBr, then H3O+ | Secondary Alcohol |
| Reduction | NaBH4 | Primary Alcohol |
| Oxidation | KMnO4 | Carboxylic Acid |
Conversion to Other Functional Groups for Material Science Applications
The aldehyde derived from this compound can be converted into other functional groups that may be useful in material science. For example, reduction of the aldehyde would yield 4-heptanol, a primary alcohol. Alcohols are common precursors for the synthesis of esters and ethers, which can be used as plasticizers or monomers for polymerization. Oxidation of the aldehyde would produce 4-heptanoic acid, which could be used to modify the surface properties of materials or as a building block for polymers like polyesters and polyamides.
Development of Novel Catalytic Processes Using Acetal Functionality
The acetal group itself can participate in or influence catalytic processes. While specific examples involving this compound are not documented, the general reactivity of acetals suggests potential applications. For instance, the Lewis acidity of certain metal catalysts can be tuned by the coordination of the oxygen atoms of the acetal group. This interaction could influence the stereochemical outcome of a reaction at a nearby catalytic center.
Furthermore, transacetalization reactions, where an acetal exchanges its alkoxy groups with an alcohol, are catalyzed by acids wikipedia.org. This reactivity could be harnessed in the development of novel catalytic cycles for the synthesis of other acetals or for the controlled release of aldehydes under specific catalytic conditions. The development of solid acid catalysts for acetalization is an active area of research, with materials like zeolites and clays (B1170129) showing promise researchgate.net.
Synthesis and Reactivity of Derivatives and Analogues of 4 Dimethoxymethyl Heptane
Structural Modifications of the Heptane (B126788) Backbone
Modifications to the core heptane structure of 4-(dimethoxymethyl)heptane can significantly influence its physical and chemical characteristics. These modifications primarily involve altering the length of the aliphatic chain and introducing stereocenters.
The synthesis of analogues of this compound with varying chain lengths, such as hexane (B92381) and octane (B31449) derivatives, can be achieved through established synthetic routes starting from the corresponding aldehydes. The general approach involves the synthesis of the parent aldehyde followed by acetalization.
For instance, the synthesis of the hexane analogue, 4-(dimethoxymethyl)hexane, would begin with the preparation of 4-formylhexane (2-ethylpentanal). Similarly, the octane analogue, 4-(dimethoxymethyl)octane, would be synthesized from 4-formyloctane (2-propylhexanal). These aldehydes can be synthesized through various methods, including hydroformylation of the appropriate alkene or oxidation of the corresponding primary alcohol.
Once the desired aldehyde is obtained, the formation of the dimethyl acetal (B89532) is typically achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgresearchgate.net Common catalysts for this transformation include mineral acids (e.g., HCl) or solid acid catalysts. google.com The reaction is generally driven to completion by removing the water formed during the reaction, often through azeotropic distillation. wikipedia.org
A general scheme for the synthesis of these analogues is presented below:
Scheme 1: General Synthesis of Chain-Length Analogues
Where R represents the corresponding alkyl group for hexane or octane analogues.
The physical properties of these analogues are expected to vary with chain length, as summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| 4-(dimethoxymethyl)hexane | C9H20O2 | 160.26 | 170-175 |
| This compound | C10H22O2 | 174.28 | 190-195 |
| 4-(dimethoxymethyl)octane | C11H24O2 | 188.31 | 210-215 |
Note: Boiling points are predicted based on general trends and have not been experimentally verified.
The introduction of stereocenters into the heptane backbone of this compound can lead to chiral analogues with potentially unique biological activities or applications in asymmetric synthesis. A stereocenter can be introduced at various positions along the aliphatic chain.
For example, a chiral center can be introduced at the C-2 or C-3 position of the heptane chain relative to the acetal group. The synthesis of such chiral analogues typically requires the use of enantiomerically pure starting materials or the application of stereoselective synthetic methods.
One approach involves the use of a chiral aldehyde as the precursor for the acetal formation. Chiral aldehydes can be prepared through various asymmetric reactions, such as enantioselective aldol (B89426) reactions or the oxidation of chiral alcohols. Once the chiral aldehyde is synthesized, the subsequent acetalization with methanol will yield the corresponding chiral this compound analogue.
Alternatively, stereocenters can be introduced through reactions on a pre-existing functional group on the heptane chain. For example, the asymmetric reduction of a ketone or the stereoselective alkylation of an enolate can be employed to generate a chiral alcohol or a new carbon-carbon bond with a defined stereochemistry. Subsequent conversion of this functional group to the desired alkyl chain would provide the chiral heptane backbone.
The synthesis of cyclopentanes bearing four stereocenters has been demonstrated through domino reactions, highlighting the feasibility of creating complex stereochemical arrangements in cyclic systems which can be conceptually extended to acyclic frameworks. youtube.com
Variations of the Acetal Group
The dimethoxymethyl group in this compound can be replaced with other acetal or ketal functionalities to modify the compound's reactivity and stability.
Analogues bearing different orthoester groups, such as the diethoxymethyl group, can be synthesized in a similar manner to the dimethyl acetal. The synthesis of 4-(diethoxymethyl)heptane involves the reaction of 4-formylheptane (2-propylpentanal) with ethanol (B145695) in the presence of an acid catalyst. The reaction conditions are analogous to those used for the preparation of the dimethyl acetal, with the removal of water being crucial for driving the equilibrium towards the product.
The reactivity of these different orthoester analogues is expected to be similar, primarily involving hydrolysis back to the aldehyde under acidic conditions. However, the rate of hydrolysis may vary depending on the steric bulk of the alkoxy groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C10H22O2 | 174.28 |
| 4-(diethoxymethyl)heptane | C12H26O2 | 202.34 |
Ketal analogues can be synthesized from the corresponding ketone, 4-heptanone (B92745). Reaction of 4-heptanone with two equivalents of an alcohol in the presence of an acid catalyst would yield the corresponding ketal.
Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are another important class of analogues. These can be prepared by reacting 4-formylheptane with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic catalysis. smolecule.comorganic-chemistry.org The formation of a five- or six-membered ring provides additional stability to the acetal functionality. chemicalbook.com
The synthesis of 2-propyl-1,3-dioxolane, a related cyclic acetal, is typically achieved through the condensation of butanal with ethylene glycol. smolecule.com Similarly, 2-propyl-1,3-dioxane (B8799542) can be synthesized from butanal and 1,3-propanediol. These established methods can be directly applied to 4-formylheptane to produce its corresponding cyclic acetals.
Table of Cyclic Acetal Analogues:
| Cyclic Acetal Name | Diol Used | Ring Size |
| 2-(1-propylbutyl)-1,3-dioxolane | Ethylene Glycol | 5-membered |
| 2-(1-propylbutyl)-1,3-dioxane | 1,3-Propanediol | 6-membered |
The synthesis of chiral cyclic acetals can be achieved through the use of chiral diols or by employing enantioselective catalytic methods. rsc.org
Functionalization of the Aliphatic Chain
Introducing functional groups onto the aliphatic chain of this compound opens up a wide range of possibilities for creating novel derivatives with tailored properties. The acetal group can serve as a protecting group for the aldehyde functionality while other positions on the heptane chain are modified.
Direct C-H functionalization of alkanes is a challenging but increasingly feasible area of research. acs.org While specific methods for the selective functionalization of the heptane chain in this compound are not documented, general strategies for C-H activation could potentially be applied. These methods often involve transition-metal catalysis to selectively activate and functionalize specific C-H bonds.
A more traditional approach involves the synthesis of a heptane derivative with a pre-existing functional group, which is then converted to the dimethoxymethyl group. For example, a heptanoic acid derivative with a functional group on the chain could be reduced to the corresponding aldehyde and then protected as the acetal.
Alternatively, reactions can be performed on the acetal-protected molecule itself. For instance, radical halogenation could introduce a halogen atom onto the aliphatic chain, which could then be displaced by a variety of nucleophiles to introduce different functional groups. The reactivity of different C-H bonds towards radical abstraction would influence the regioselectivity of such a reaction.
Furthermore, the synthesis of related compounds such as Heptane, 4,4-bis(methoxymethyl)-2,6-dimethyl- highlights that complex structures with multiple functional groups on a heptane backbone can be prepared. arborpharmchem.com
Introduction of Unsaturations (Alkenes, Alkynes)
The introduction of double and triple bonds into a saturated hydrocarbon skeleton like heptane is a fundamental transformation in organic synthesis, providing access to a wide range of functional groups.
The direct conversion of alkanes to alkenes is typically achieved through catalytic dehydrogenation at high temperatures. google.comwikipedia.org This process involves the removal of two hydrogen atoms to form a double bond and is a key industrial method for producing light olefins from alkanes. google.com For laboratory-scale synthesis, indirect methods are more common. A prevalent strategy involves the free-radical halogenation of the alkane, followed by an elimination reaction. The halogenation step, often using bromine in the presence of UV light, introduces a leaving group onto the alkyl chain. Subsequent treatment with a strong, non-nucleophilic base promotes the elimination of HBr to form the alkene.
The synthesis of alkynes from alkanes is more challenging. A common laboratory approach involves the di-halogenation of an alkene, which itself can be derived from an alkane. The resulting vicinal or geminal dihalide can then undergo a double elimination reaction using a very strong base, such as sodium amide (NaNH2), to form the alkyne.
The following table summarizes these general methods:
| Transformation | General Reaction | Typical Reagents and Conditions | Key Intermediates |
| Alkane to Alkene | R-CH2-CH2-R' → R-CH=CH-R' | 1. Br2, UV light; 2. Strong base (e.g., t-BuOK) | Alkyl halide |
| Alkane to Alkyne | R-CH2-CH2-R' → R-C≡C-R' | 1. Alkene formation; 2. Br2; 3. Excess NaNH2 | Alkene, Dihaloalkane |
| Catalytic Dehydrogenation | Alkane → Alkene + H2 | Metal catalyst (e.g., Pt, Cr2O3), high temperature | - |
When applying these methods to this compound, the influence of the acetal group must be considered. Acetals are generally stable under neutral and basic conditions, which would be employed in the elimination step of alkene synthesis. masterorganicchemistry.comchemistrysteps.com They are also relatively stable under free-radical conditions, suggesting that the initial halogenation of the heptane chain should be feasible without decomposition of the dimethoxymethyl group. masterorganicchemistry.comresearchgate.net
However, the regioselectivity of the initial halogenation step would be a critical factor. Free-radical bromination is selective for the most substituted C-H bond, which in the case of this compound would be the C-4 position. Halogenation at this position would not lead to a stable alkene upon elimination. Therefore, achieving unsaturation at other positions along the chain would depend on the statistical distribution of the halogenation products.
Catalytic dehydrogenation, being a high-temperature process, could potentially lead to the decomposition of the acetal group. The stability of the acetal under these conditions would need to be experimentally verified.
Incorporation of Heteroatoms into the Heptane Skeleton
The replacement of a carbon atom within the heptane backbone with a heteroatom (such as nitrogen, oxygen, or sulfur) would result in an analogue of this compound with significantly altered chemical and physical properties.
The direct insertion of heteroatoms into an unactivated alkane chain is a challenging but rapidly advancing area of research, often relying on C-H activation chemistry. wikipedia.orgresearchgate.netsigmaaldrich.com These methods often employ transition metal catalysts to selectively cleave a C-H bond and introduce a new C-heteroatom bond.
More traditional methods for synthesizing heteroatomic alkanes often involve the construction of the carbon chain from smaller precursors already containing the heteroatom. However, for the modification of a pre-existing alkane skeleton, intramolecular radical reactions are a powerful tool. The Hofmann-Löffler-Freytag reaction, for example, allows for the synthesis of pyrrolidines (five-membered nitrogen-containing rings) from N-haloamines. Similarly, the Barton reaction uses the photolysis of an alkyl nitrite (B80452) to generate an alkoxy radical, which can then abstract a hydrogen atom from a δ-carbon, leading to the formation of a C-N or C-O bond. wikipedia.orgchemistnotes.combritannica.com
The Sharpless aminohydroxylation is a powerful method for the direct conversion of alkenes to vicinal amino alcohols, which could be a route to heteroatomic analogues if an unsaturated precursor is first synthesized. organic-chemistry.orgwikipedia.orgnih.gov
A summary of selected methods is provided in the table below:
| Reaction | Description | Typical Reagents | Resulting Structure |
| Hofmann-Löffler-Freytag | Intramolecular cyclization of an N-haloamine | H2SO4 or TFA, UV light | Pyrrolidine |
| Barton Reaction | Photolysis of an alkyl nitrite to form a δ-nitroso alcohol | Alkyl nitrite, UV light | Oxime, which can be converted to other functional groups |
| Sharpless Aminohydroxylation | Asymmetric conversion of an alkene to an amino alcohol | N-halosulfonamide, OsO4, chiral ligand | 1,2-amino alcohol |
The application of these methods to this compound would again depend on the stability of the acetal group under the reaction conditions. The acidic conditions of the Hofmann-Löffler-Freytag reaction could potentially lead to the hydrolysis of the acetal to the corresponding aldehyde. chemistrysteps.comyoutube.com Therefore, protection of the aldehyde or the use of a modified, non-acidic protocol would be necessary.
The Barton reaction, proceeding through radical intermediates under photochemical conditions, is likely to be compatible with the acetal group. wikipedia.org To apply this reaction, one of the hydrogens on the heptane chain would first need to be replaced with a hydroxyl group to form the necessary alkyl nitrite precursor.
For the Sharpless aminohydroxylation, an unsaturated derivative of this compound would first need to be synthesized, as discussed in the previous section. The acetal group is expected to be stable under the conditions of this reaction. The regioselectivity of the aminohydroxylation would be an important consideration.
Q & A
Q. Basic Methodology :
- Regioselective Etherification : Use Williamson ether synthesis with heptane derivatives and methyl iodide, but optimize reaction conditions (e.g., NaOH in anhydrous THF) to minimize steric clashes. For methoxy group introduction, consider protecting-group strategies (e.g., tert-butyldimethylsilyl) to control substitution patterns .
- Catalytic Approaches : Explore palladium-catalyzed cross-coupling for attaching pre-formed dimethoxymethyl moieties to heptane frameworks, leveraging steric maps from computational pre-screening .
Q. Advanced Considerations :
- Kinetic vs. Thermodynamic Control : Use low-temperature NMR to monitor intermediate formation and adjust reaction pathways to favor the desired product. Compare with analogous bicyclic ether syntheses (e.g., spiro-oxirane derivatives) where steric effects dictate regioselectivity .
What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Q. Basic Methodology :
Q. Advanced Contradiction Analysis :
- Isomer Identification : If GC-MS or -NMR reveals unexpected peaks, perform NOESY to confirm spatial proximity of methoxy groups. Compare with computed chemical shifts (e.g., DFT at B3LYP/6-31G* level) .
How can computational modeling predict the reactivity of this compound in catalytic systems?
Q. Methodology :
- Electronic Structure Analysis : Use Gaussian or ORCA to calculate partial charges on the dimethoxymethyl group. Methoxy substituents often increase electron density at adjacent carbons, influencing nucleophilic/electrophilic behavior .
- Transition-State Modeling : Map steric barriers for reactions like hydrogenation or oxidation using Avogadro’s force-field optimizations. Compare with experimental activation energies from DSC or kinetic studies .
What strategies resolve discrepancies between experimental and computational vibrational spectra for this compound?
Q. Advanced Methodology :
- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to computed IR spectra to account for overtones/combination bands.
- Solvent Effects : Simulate DCM or THF solvent interactions using COSMO-RS and compare with experimental ATR-FTIR in matched solvents .
How does the dimethoxymethyl group influence the compound’s stability under acidic/basic conditions?
Q. Methodology :
- Stability Screening : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) with HPLC-PDA monitoring. Methoxy groups typically resist hydrolysis, but trace degradation products (e.g., heptanol derivatives) may form via SN2 pathways .
- Mechanistic Probes : Use -labeling in methoxy groups to track cleavage pathways via LC-HRMS .
What in vitro assays are suitable for probing the biological activity of this compound derivatives?
Q. Advanced Methodology :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, given structural similarities to diarylheptane inhibitors .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion, correlating results with LogP calculations (e.g., dimethoxymethyl increases hydrophobicity vs. hydroxyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
